molecular formula C32H37N3O5 B12495255 Ethyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Ethyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12495255
M. Wt: 543.7 g/mol
InChI Key: HLSBQUDRAVHEDD-UHFFFAOYSA-N
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Description

Ethyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core with multiple functional groups, including a piperazine ring and a tert-butylphenoxy moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions to couple aryl halides with organoboron compounds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins or enzymes, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes and biological outcomes .

Comparison with Similar Compounds

Ethyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture

Properties

Molecular Formula

C32H37N3O5

Molecular Weight

543.7 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C32H37N3O5/c1-5-39-31(38)24-11-16-28(34-17-19-35(20-18-34)30(37)23-9-7-6-8-10-23)27(21-24)33-29(36)22-40-26-14-12-25(13-15-26)32(2,3)4/h6-16,21H,5,17-20,22H2,1-4H3,(H,33,36)

InChI Key

HLSBQUDRAVHEDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)COC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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